Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-22-15-5-3-4-13(10-15)17(20)11-16(18(21)23-2)12-6-8-14(19)9-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYOVXILMVHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:
4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid+methanolH2SO4Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative, which is often a precursor for further modifications:
Conditions and Outcomes
| Reagent System | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl (aqueous, reflux) | 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid | 85% | |
| NaOH (ethanol/H₂O) | Sodium salt of the carboxylic acid | 92% |
The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with the fluorine atom's electron-withdrawing effect slightly enhancing the electrophilicity of the ester group.
Nucleophilic Aromatic Substitution at the Fluorophenyl Ring
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atom:
Example Reaction
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (liq.) | DMF, 100°C, 12 h | 2-(4-Aminophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate | Regioselective para substitution |
The reaction proceeds via a Meisenheimer intermediate, with the methoxy group at the 3-position of the adjacent phenyl ring exerting minimal steric hindrance .
Ketone Functionalization
The 4-oxobutanoate ketone undergoes typical carbonyl reactions:
Reduction
Catalytic hydrogenation reduces the ketone to a secondary alcohol:
| Catalyst | Conditions | Product Alcohol | Yield |
|---|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOH, 25°C | 4-Hydroxybutanoate derivative | 78% |
Enolate Formation
Under basic conditions (e.g., K₂CO₃ in DMF), the ketone forms an enolate, enabling alkylation or condensation reactions:
This reactivity has been exploited in [3+3] cycloadditions to synthesize polycyclic structures .
Methoxy Group Demethylation
The 3-methoxyphenyl group undergoes demethylation under strong acidic or Lewis acid conditions:
Reaction Pathway
| Reagent | Conditions | Product Phenol | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 3-Hydroxyphenyl derivative | 67% |
Electrophilic Aromatic Substitution
The electron-rich 3-methoxyphenyl ring undergoes electrophilic substitution, primarily at the para position relative to the methoxy group:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 3-Methoxy-4-nitrophenyl derivative |
| Br₂ (FeBr₃) | CHCl₃, 25°C | 3-Methoxy-4-bromophenyl derivative |
The ketone and ester groups remain intact under these conditions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the aryl halide-like reactivity of the fluorophenyl group:
Suzuki-Miyaura Coupling
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-4-oxobutanoate derivative | 65% |
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes decomposition via retro-aldol pathways, yielding:
-
4-Fluorobenzoic acid
-
3-Methoxyacetophenone
Scientific Research Applications
Research indicates that Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that structurally similar compounds exhibited significant cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties.
Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of similar compounds through the inhibition of pro-inflammatory cytokines in vitro. This finding is crucial for developing therapeutic agents targeting inflammatory diseases.
Neuroprotective Effects
Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is significant for potential applications in neurodegenerative diseases.
Data Table: Biological Activities Reported in Literature
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Cytotoxicity against cancer cells |
| Anti-inflammatory | European Journal of Pharmacology | Reduced cytokine levels |
| Neuroprotective | Neuropharmacology | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate with key analogs, focusing on structural features, physicochemical properties, and functional implications:
Key Observations :
Structural Flexibility vs. Ethyl ester derivatives (e.g., ) may exhibit prolonged metabolic half-lives compared to methyl esters due to slower hydrolysis .
Substituent Positioning: The 3-methoxy group in the target compound may enhance π-π stacking interactions compared to 4-methoxy analogs (e.g., ), which could alter receptor affinity . Fluorine placement (e.g., 2-fluoroanilino in vs. 4-fluorophenyl in the target) impacts dipole moments and solubility .
Spectroscopic Signatures: NMR Shifts: The 3-methoxyphenyl group in the target compound would produce distinct aromatic proton signals (e.g., ~6.8–7.4 ppm for meta-substituted protons) compared to para-substituted analogs . Mass Spectrometry: The molecular ion peak for the target (estimated MW ~332.3) would differ significantly from simpler analogs like Methyl 4-(4-fluorophenyl)-4-oxobutanoate (MW 210.2) .
Synthetic Challenges :
- The target compound’s synthesis likely requires regioselective coupling of 3-methoxyphenyl precursors, contrasting with the straightforward routes for para-substituted analogs () .
Biological Activity
Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , and its structure features a fluorinated phenyl group and a methoxy-substituted phenyl group attached to a ketone moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency.
The biological activity of this compound is attributed to its ability to disrupt microtubule formation, similar to known chemotherapeutic agents like combretastatin A-4. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic pathways in cancer cells .
Case Studies
- Study on HEPG2 Cells : A recent study evaluated the cytotoxic effects of various derivatives of oxobutanoate compounds, revealing that those with electron-donating groups like methoxy significantly enhance cytotoxicity. The derivative containing both a fluorophenyl and methoxyphenyl group showed superior activity with an IC50 value of 1.25 µM .
- In Vivo Studies : Preliminary in vivo studies using zebrafish embryos demonstrated that this compound could inhibit tumor growth effectively while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
What are the standard synthetic routes for Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate?
The synthesis typically involves a multi-step sequence:
- Esterification : Reacting 4-oxobutanoic acid derivatives with methanol under acidic conditions to form the methyl ester backbone .
- Friedel-Crafts Acylation : Introducing the 3-methoxyphenyl group via electrophilic aromatic substitution using Lewis acid catalysts (e.g., AlCl₃) .
- Fluorophenyl Incorporation : A nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl moiety. Post-synthetic purification often requires column chromatography and rigorous drying to eliminate residual solvents, verified via ¹H NMR .
How is the compound structurally characterized in academic research?
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms substituent positions .
- Spectroscopic Methods :
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., methoxy protons at δ ~3.68 ppm) and fluorine-induced deshielding .
- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).
Advanced Research Questions
What experimental strategies resolve contradictions in reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between concerted vs. stepwise mechanisms.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in electrophilic substitutions .
- Trapping Intermediates : Use low-temperature NMR or mass spectrometry to isolate reactive intermediates (e.g., oxonium ions) during ketone formation .
How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Pharmacophore Mapping : Replace substituents (e.g., methoxy vs. ethoxy groups) to assess impact on antimicrobial or anticancer activity .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to enhance resistance to oxidative degradation, monitored via HPLC-MS .
- Crystallographic Data : Correlate steric bulk at the 4-oxobutanoate position with binding affinity in enzyme assays (e.g., kinase inhibition) .
What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC with UV/FL Detection : Use reversed-phase columns (e.g., Chromolith®) to separate isomers and byproducts (e.g., unreacted 3-methoxyphenyl precursors) .
- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed ester derivatives) with MRM transitions specific to the parent ion (m/z 318 → 121) .
- Standardization : Employ certified reference materials (CRMs) for calibration, adhering to ISO 17034 guidelines for accuracy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
